molecular formula C13H17ClN2O4S B5201418 N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5201418
M. Wt: 332.80 g/mol
InChI Key: CUNDFLYNFRHYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AGN-242428, is a small molecule inhibitor that has shown promising results in preclinical studies for various diseases.

Mechanism of Action

N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been implicated in various diseases. By inhibiting BRD4, N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can alter the expression of genes involved in disease processes, leading to therapeutic effects.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. It can alter the expression of genes involved in cell proliferation, apoptosis, and inflammation. It can also reduce the production of inflammatory cytokines and reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It has high potency and selectivity for its target protein, making it a useful tool for studying the role of BRD4 in disease processes. However, N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and pain. Another direction is to develop more potent and selective inhibitors of BRD4, which could lead to improved therapeutic outcomes. Additionally, the use of N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs or therapies could be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)glycinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in high purity.

Scientific Research Applications

N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic effects in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and pain. In cancer, N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of tumor cells by targeting a specific protein. In inflammation, N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the production of inflammatory cytokines. In pain, N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce pain sensitivity in animal models.

properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-4-7-15-13(17)9-16(21(3,18)19)11-8-10(14)5-6-12(11)20-2/h4-6,8H,1,7,9H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDFLYNFRHYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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